molecular formula C10H13BrN2O2 B13057777 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide

Cat. No.: B13057777
M. Wt: 273.13 g/mol
InChI Key: VBFAQPHFSPOVQE-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is a heterocyclic organic compound It is characterized by the presence of a bromine atom, a methyl group, and a propan-2-yloxy group attached to a pyridine ring, along with a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide typically involves the following steps:

    Bromination: The starting material, 2-methyl-6-(propan-2-yloxy)pyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position of the pyridine ring.

    Carboxylation: The brominated intermediate is then subjected to carboxylation to introduce the carboxamide group at the 3-position. This can be achieved using reagents like carbon dioxide or phosgene, followed by conversion to the carboxamide using ammonia or an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biological studies to investigate the function of certain proteins or pathways.

    Chemical Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules for various applications.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromine atom and the carboxamide group can influence its binding affinity and specificity for these targets.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-methylpyridine: Similar structure but lacks the propan-2-yloxy and carboxamide groups.

    3-Bromo-2-methylpyridine: Similar structure but lacks the propan-2-yloxy and carboxamide groups.

    5-Bromo-2-(propan-2-yloxy)pyridine: Similar structure but lacks the carboxamide group.

Uniqueness

5-Bromo-2-methyl-6-(propan-2-yloxy)pyridine-3-carboxamide is unique due to the combination of the bromine atom, the propan-2-yloxy group, and the carboxamide group on the pyridine ring. This combination of functional groups can confer specific chemical and biological properties that are not present in the similar compounds listed above.

Properties

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

5-bromo-2-methyl-6-propan-2-yloxypyridine-3-carboxamide

InChI

InChI=1S/C10H13BrN2O2/c1-5(2)15-10-8(11)4-7(9(12)14)6(3)13-10/h4-5H,1-3H3,(H2,12,14)

InChI Key

VBFAQPHFSPOVQE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1C(=O)N)Br)OC(C)C

Origin of Product

United States

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